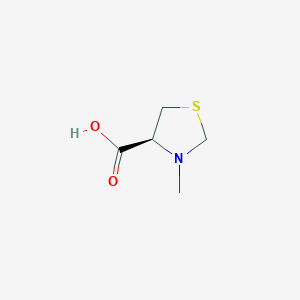
(4S)-3-Methyl-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) is an organic compound with the molecular formula C5H9NO2S It is a derivative of thiazolidine and is characterized by the presence of a carboxylic acid group and a methyl group attached to the thiazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) typically involves the reaction of thiazolidine with a suitable carboxylating agent. One common method is the reaction of thiazolidine with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the carboxylation process.
Industrial Production Methods
Industrial production of 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the pure compound.
化学反応の分析
Types of Reactions
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
科学的研究の応用
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with proteins involved in cellular signaling.
類似化合物との比較
Similar Compounds
3-Acetylthiazolidine-4-carboxylic acid: Similar structure but with an acetyl group instead of a methyl group.
Thiazolidine-4-carboxylic acid: Lacks the methyl group present in 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI).
Uniqueness
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs.
特性
CAS番号 |
106357-10-2 |
|---|---|
分子式 |
C5H9NO2S |
分子量 |
147.2 g/mol |
IUPAC名 |
(4S)-3-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c1-6-3-9-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 |
InChIキー |
HAWVIMZLOKHWMU-SCSAIBSYSA-N |
SMILES |
CN1CSCC1C(=O)O |
異性体SMILES |
CN1CSC[C@@H]1C(=O)O |
正規SMILES |
CN1CSCC1C(=O)O |
同義語 |
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















